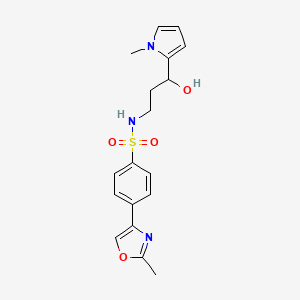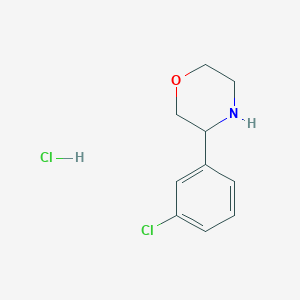
2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a chemical compound with a complex structure, characterized by its phenoxy and pyrimidinyl groups. It finds applications in various fields of science due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via several routes, often involving the reaction between a phenoxy compound and a cyclohexylamine derivative in the presence of activating agents like coupling reagents. Typical reaction conditions include an inert atmosphere and controlled temperature to ensure the desired reaction progression.
Industrial Production Methods: : Industrially, the synthesis might involve continuous flow reactors to optimize the reaction conditions and scale-up the production. These methods emphasize safety, yield, and purity, leveraging advanced technologies like microreactors.
Analyse Chemischer Reaktionen
Types of Reactions: : 2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation might involve agents like hydrogen peroxide, while reduction can use reagents such as lithium aluminum hydride. Substitution reactions often employ nucleophilic or electrophilic agents under conditions tailored to maintain the integrity of the compound’s sensitive groups.
Major Products Formed: : Depending on the reaction type and conditions, major products could include oxidized or reduced forms of the original compound, or derivatives where the phenoxy or pyrimidinyl groups are substituted with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is extensively used in chemistry for studying reaction mechanisms due to its reactive nature. In biology and medicine, it may serve as a probe or a precursor for synthesizing more complex molecules with potential therapeutic benefits. Industry applications include its use as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The compound’s mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can trigger a cascade of cellular events, depending on the pathways involved. For instance, binding to an enzyme's active site might inhibit or enhance its activity, leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as those with different substituents on the phenoxy or cyclohexyl rings, 2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide exhibits unique properties that make it particularly useful for certain applications. Similar compounds might include derivatives where the pyrimidinyl group is replaced with other heterocycles, or where the phenoxy group has different functional groups attached.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(24-16-6-3-2-4-7-16)18(23)22-15-8-10-17(11-9-15)25-19-20-12-5-13-21-19/h2-7,12-15,17H,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPJENXOUCQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)OC2=NC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)


![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)
![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782526.png)
![3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2782527.png)
![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2782528.png)
![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2782532.png)
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2782533.png)
![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)

